Superior Potency Against HIV-1 Non-B Subtypes: Bictegravir vs. Raltegravir and Elvitegravir
In a drug sensitivity assay (DSA) using patient-derived HIV-1 gag-pol genes from multiple subtypes, bictegravir exhibited a lower median effective concentration (EC₅₀) compared to the first-generation INSTIs raltegravir and elvitegravir, demonstrating enhanced potency across diverse HIV-1 genetic backgrounds [1]. The equal or higher potency of bictegravir in non-B subtypes compared to raltegravir and elvitegravir confirms its suitability for use in countries dominated by non-B subtypes [1]. Specifically, the strand transfer IC₅₀ (IC₅₀-ST) for bictegravir was lower in subtypes 01_AE (p=0.017) and 02_AG (p=0.045) compared to subtype B, whereas elvitegravir showed higher IC₅₀-ST for HIV-1C (p<0.05) and 02_AG (p<0.05) than HIV-1B, indicating subtype-dependent potency variations for EVG but not for BIC [1].
| Evidence Dimension | Antiviral potency (median EC₅₀) against diverse HIV-1 subtypes |
|---|---|
| Target Compound Data | Bictegravir median (IQR) EC₅₀ = 1.07 (0.22 to 2.53) nM [1] |
| Comparator Or Baseline | Dolutegravir median EC₅₀ = 2.14 (1.3 to 2.56) nM; Cabotegravir median EC₅₀ = 1.68 (1.34 to 2.55) nM; Raltegravir and Elvitegravir exhibited higher EC₅₀ values overall [1] |
| Quantified Difference | Bictegravir median EC₅₀ is 2.0-fold lower than dolutegravir and 1.6-fold lower than cabotegravir, and substantially lower than raltegravir and elvitegravir. |
| Conditions | Ex vivo drug sensitivity assay using patient-derived gag-pol genes from HIV-1 subtypes A1, B, C, 01_AE, and 02_AG; INSTI-naïve patient cohort (n=270). |
Why This Matters
Procurement decisions for global clinical trials or treatment programs in regions with high non-B subtype prevalence (e.g., Africa, Asia) should prioritize INSTIs like bictegravir that demonstrate consistent potency across genetically diverse viral strains, as inferior activity in specific subtypes could compromise therapeutic outcomes.
- [1] Sevilya Z, et al. Ex vivo antiretroviral potency of newer integrase strand transfer inhibitors cabotegravir and bictegravir in HIV-1 non-B subtypes. AIDS. 2018;32(4):469-476. doi:10.1097/QAD.0000000000001726. View Source
